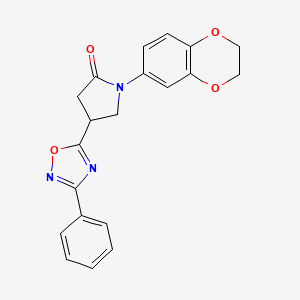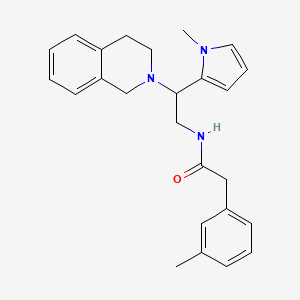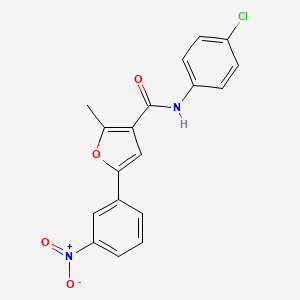![molecular formula C17H15NO3S B2492898 1-(1-[(4-méthylphényl)sulfonyl]-1H-indol-3-yl)éthanone CAS No. 104142-24-7](/img/structure/B2492898.png)
1-(1-[(4-méthylphényl)sulfonyl]-1H-indol-3-yl)éthanone
Vue d'ensemble
Description
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone is a versatile chemical compound with a unique structure that combines an indole core with a sulfonyl group and a methylphenyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX enzymes, 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, pain, and other physiological responses .
Result of Action
The molecular and cellular effects of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone’s action include reduced production of prostaglandins, leading to decreased inflammation and pain signaling .
Méthodes De Préparation
One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This method uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it an efficient way to synthesize complex organic molecules.
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of microwave activation to shorten reaction times and improve selectivity .
Analyse Des Réactions Chimiques
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The indole core can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone can be compared with other sulfonyl-indole derivatives, such as:
5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: This compound also contains a sulfonyl group and exhibits similar biological activities.
(4-Nitrophenyl)sulfonyltryptophan: Another sulfonyl derivative with potential antimicrobial and anti-inflammatory properties.
The uniqueness of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone is a compound of significant interest in various scientific fields due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential biological activities make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-16(13(2)19)15-5-3-4-6-17(15)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDMNPLPNYMHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)
![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2492826.png)


![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)
![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)
